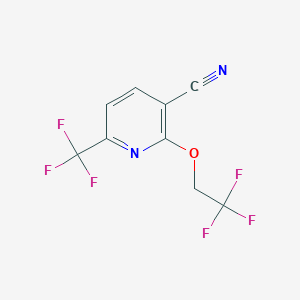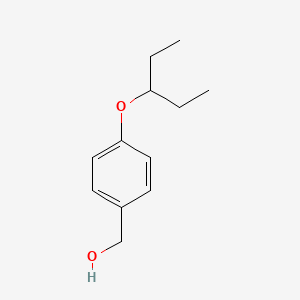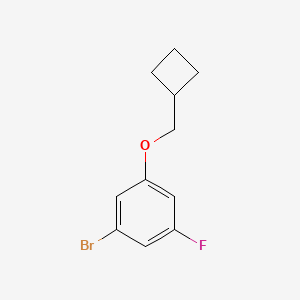
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene
Descripción general
Descripción
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene, also known as CBMF, is an important fluorinated aromatic compound that has been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, and materials science. It is a versatile molecule with a variety of interesting features, including its ability to interact with other molecules and its potential to act as a catalyst in certain reactions. The synthesis of CBMF is relatively simple and can be achieved through a variety of methods, including the reaction of bromine and cyclobutylmethoxy-5-fluorobenzene. The molecule has also been studied for its ability to bind to a variety of receptors, making it a promising candidate for a variety of therapeutic applications.
Aplicaciones Científicas De Investigación
Electrochemical Fluorination : A study by Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene. They investigated the mechanism of formation of difluorobenzene during the electrolysis of halobenzenes in liquid R4NF. mHF, contributing to understanding electrochemical reactions in fluorinated aromatic compounds (Horio et al., 1996).
Cobalt-Catalysed Carbonylation : Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. Their study highlighted the chemoselectivity and regio-selectivity of this reaction, which is important for synthesizing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Photofragment Spectroscopy : Gu et al. (2001) conducted a study on the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm. They utilized photofragment translational spectroscopy to measure the spectra of Br and FC6H4 photofragments, offering insights into the photodissociation mechanisms and the effects of fluorine atom substitution (Gu et al., 2001).
Synthesis of Fluorinated Biphenyl Derivatives : Erami et al. (2017) discussed the use of supported Pd nanoparticles in Suzuki-Miyaura C-C coupling reactions for preparing fluorinated biphenyl derivatives. This research is relevant for pharmaceuticals and novel material creation, demonstrating the utility of 1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene in synthesizing complex fluorinated compounds (Erami et al., 2017).
Propiedades
IUPAC Name |
1-bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMOTVOEHDJCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




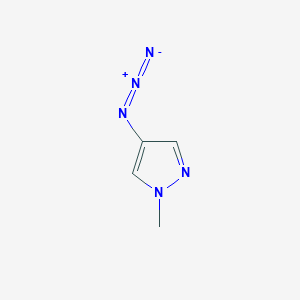
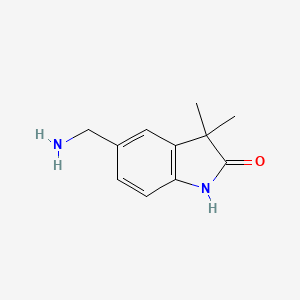

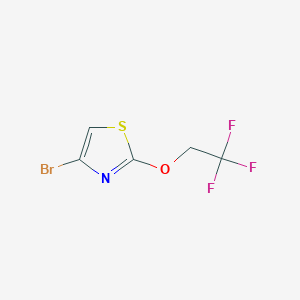
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
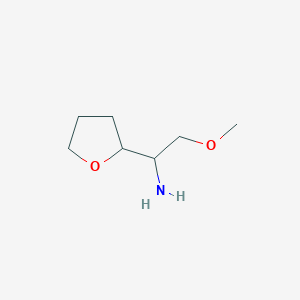
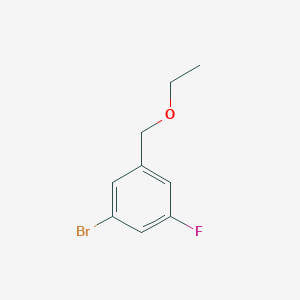
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)
